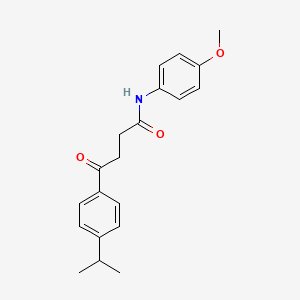![molecular formula C10H8Cl3NO3 B5847729 methyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5847729.png)
methyl 4-[(trichloroacetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[(trichloroacetyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TCB or trichloroacetylbenzoic acid methyl ester and is classified as a synthetic organic compound.
作用機序
Methyl 4-[(trichloroacetyl)amino]benzoate acts as a nucleophile and reacts with various electrophiles to form new compounds. The trichloroacetyl group present in TCB is highly reactive and can undergo various chemical reactions, making it a versatile reagent for organic synthesis. The mechanism of action of TCB is complex and depends on the specific reaction it is involved in.
Biochemical and Physiological Effects
This compound does not have any known biochemical or physiological effects on living organisms. However, it is important to note that TCB is a synthetic organic compound and should be handled with care to avoid any potential harm to humans or the environment.
実験室実験の利点と制限
One of the main advantages of using methyl 4-[(trichloroacetyl)amino]benzoate in lab experiments is its high reactivity and versatility. TCB can be used in a wide range of reactions, making it a valuable reagent for organic synthesis. However, it is also important to note that TCB is a hazardous compound and should be handled with care. The limitations of using TCB in lab experiments include its high toxicity and potential harm to the environment.
将来の方向性
There are several future directions for the use of methyl 4-[(trichloroacetyl)amino]benzoate in scientific research. One of the primary areas of focus is the development of new synthetic routes for the production of TCB. Researchers are also exploring the potential applications of TCB in the field of medicinal chemistry, where it could be used as a starting material for the synthesis of new drugs. Another area of interest is the use of TCB in the production of agrochemicals, where it could be used to develop new pesticides and herbicides.
Conclusion
This compound is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This paper has provided an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of TCB. It is important to note that TCB is a hazardous compound and should be handled with care to avoid any potential harm to humans or the environment.
合成法
Methyl 4-[(trichloroacetyl)amino]benzoate can be synthesized by reacting 4-aminobenzoic acid with trichloroacetic anhydride and methyl alcohol. The reaction takes place under controlled conditions and results in the formation of TCB. The purity of the product can be improved by recrystallization and other purification techniques.
科学的研究の応用
Methyl 4-[(trichloroacetyl)amino]benzoate has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of organic chemistry, where it is used as a reagent for the synthesis of various organic compounds. TCB is also used in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.
特性
IUPAC Name |
methyl 4-[(2,2,2-trichloroacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO3/c1-17-8(15)6-2-4-7(5-3-6)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXXSNWJRGQCHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7,7-dimethyl-1,2-diphenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5847655.png)



![N-2-biphenylyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5847666.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide](/img/structure/B5847704.png)



![1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone](/img/structure/B5847733.png)

